molecular formula C18H18FNO2 B12971761 (3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12971761
M. Wt: 299.3 g/mol
InChI Key: PBJFFDZRBFEUPB-IAGOWNOFSA-N
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Description

(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based chiral compound featuring a benzyl group at the 1-position and a 4-fluorophenyl substituent at the 4-position. Its stereochemistry (3S,4S) confers distinct physicochemical and biological properties compared to other stereoisomers.

Properties

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

(3S,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H18FNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17-/m1/s1

InChI Key

PBJFFDZRBFEUPB-IAGOWNOFSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions are used to introduce the benzyl group onto the pyrrolidine ring.

    Introduction of the Fluorophenyl Group: This step involves the use of fluorinated aromatic compounds in substitution reactions to attach the fluorophenyl group to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 undergoes typical acid-mediated reactions:

a. Amide Formation
Reaction with primary/secondary amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) produces carboxamide derivatives .

Reagent Conditions Product Yield
HATU + alkylamineDMF, RT, 12hN-alkylcarboxamide75–90%
Ph₂POCl + arylamineDCM, 0°C → RT, 6hN-arylcarboxamide60–78%

b. Esterification
Methanol/HCl or SOCl₂-mediated esterification yields methyl esters, enhancing solubility for further modifications .

Benzyl Group Deprotection

The 1-benzyl group is cleaved via catalytic hydrogenation or Birch reduction to expose the secondary amine:

Method Conditions Product Notes
H₂/Pd-C (10%)Ethanol, 50°C, 6h4-(4-fluorophenyl)pyrrolidine-3-carboxylic acidRetains stereochemistry
Na/NH₃ (Birch)−78°C, THF, 1hFree amine + toluene byproductSide reactions possible

Fluorophenyl Ring Modifications

The para-fluorophenyl group participates in electrophilic aromatic substitution (EAS) and coupling reactions:

a. Nitration
Reaction with HNO₃/H₂SO₄ introduces nitro groups at meta positions relative to fluorine:
C6H4FHNO3/H2SO4C6H3F NO2 \text{C}_6\text{H}_4\text{F}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{C}_6\text{H}_3\text{F NO}_2\text{ }

b. Suzuki-Miyaura Coupling
Pd-catalyzed cross-coupling with arylboronic acids replaces fluorine with aryl groups :

Catalyst Base Solvent Yield
Pd(PPh₃)₄K₂CO₃DME/H₂O82%

Pyrrolidine Ring Functionalization

The saturated pyrrolidine ring undergoes stereospecific reactions:

a. Oxidation
RuO₄ or KMnO₄ oxidizes the pyrrolidine to a γ-lactam under controlled conditions:
PyrrolidineRuO4γ lactam\text{Pyrrolidine}\xrightarrow{\text{RuO}_4}\gamma \text{ lactam}

b. N-Alkylation
The deprotected amine reacts with alkyl halides or epoxides to form tertiary amines :

Alkylating Agent Base Product
Methyl iodideK₂CO₃N-methylpyrrolidine
Ethylene oxideEt₃NN-hydroxyethylpyrrolidine

Stability Under Reaction Conditions

The compound demonstrates stability in acidic/basic media but decomposes under prolonged UV exposure:

Condition Stability
pH 2–12 (aqueous)Stable for 24h at 25°C
UV light (254 nm)50% degradation in 4h

Scientific Research Applications

TrkA Kinase Inhibition

One of the notable applications of (3S,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is its role as a TrkA kinase inhibitor. TrkA (tropomyosin receptor kinase A) is involved in neurotrophic signaling pathways, making it a target for treating conditions such as pain and neurodegenerative diseases. A study highlighted the compound's effectiveness in inhibiting TrkA kinase activity, suggesting its potential use in therapies for pain management and cancer treatment .

Anti-inflammatory Properties

Research indicates that compounds similar to (3S,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid exhibit anti-inflammatory effects. These properties are crucial for developing treatments for inflammatory diseases, including Sjögren's syndrome and endometriosis. The compound's ability to modulate inflammatory responses may offer new therapeutic avenues .

Building Blocks for Chiral Synthesis

The compound serves as an essential building block in the synthesis of various chiral compounds. Its structural features allow it to be used in creating novel chiral crown ethers and other complex organic molecules. This application is particularly valuable in asymmetric synthesis, where the creation of enantiomerically pure compounds is critical .

Intermediate in Drug Development

(3S,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid acts as an intermediate in synthesizing other pharmacologically active compounds. For instance, it has been utilized in the preparation of pyrrolidinyl derivatives that show promising biological activities against several targets .

Case Study 1: TrkA Inhibition

In a study published in Organic Process Research & Development, researchers synthesized derivatives of (3S,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid and evaluated their TrkA inhibitory activity. The results demonstrated that modifications to the core structure could enhance potency against TrkA, indicating a pathway for developing more effective pain management therapies .

Case Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory properties of related pyrrolidine derivatives showed that these compounds could significantly reduce inflammation markers in animal models. The study concluded that (3S,4S)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid could be a candidate for further development into anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of (3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s closest analogs differ in stereochemistry, substituents, or core heterocycles. Key examples include:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties
(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid Stereochemistry: 3S,4S; substituents: benzyl, 4-fluorophenyl, carboxylic acid 329.35 (calculated) High stereochemical purity (inferred from related compounds)
(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid Stereochemistry: 3R,4S (enantiomer) 329.35 Distinct pharmacological activity due to reversed configuration
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid Substituents: tert-butyl, 2,4-difluorophenyl; stereochemistry: 3S,4R 295.29 Enhanced lipophilicity (tert-butyl group); altered fluorine positioning
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid Substituents: Cbz (carbobenzoxy), methyl; stereochemistry: 3R,4S 263.29 Improved stability (Cbz protection); reduced aromatic interactions
rac-(3R,4S)-4-(4-chlorophenyl)-1-Fmoc-pyrrolidine-3-carboxylic acid Substituents: Fmoc, 4-chlorophenyl; racemic mixture 233.23 Utility in peptide synthesis (Fmoc group); chlorine enhances electrophilicity

Biological Activity

(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research. This compound, characterized by its unique structural features, has been investigated for its biological activity, particularly in the contexts of drug development and receptor interaction studies. This article aims to synthesize available research findings regarding its biological activity, including its applications in pharmaceutical development, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the molecular formula C16H18FNO2C_{16}H_{18}FNO_2 and features a pyrrolidine ring substituted with a benzyl group and a para-fluorophenyl group. The presence of the fluorine atom is notable as it often enhances the biological activity of organic compounds by influencing their pharmacokinetic properties.

1. Pharmaceutical Applications

(3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. Its structural characteristics allow it to interact effectively with specific biological targets, making it a candidate for drug development aimed at treating conditions such as pain and stress-related disorders .

Research indicates that this compound may function as an antagonist for certain neuropeptide receptors, particularly the relaxin-3/RXFP3 system, which is implicated in stress responses and appetite control . The structure-activity relationship (SAR) studies reveal that modifications to the phenyl ring significantly affect the potency of the compound in inhibiting receptor activity. For example, variations in the length and nature of substituents on the phenyl ring have been shown to alter its efficacy dramatically .

Table 1: Summary of Biological Activities

Study Biological Activity Cell Line/Model Findings
Anticancer ActivityA549 (lung cancer)Reduced cell viability by up to 63% with specific derivatives.
RXFP3 AntagonismIn vitro assaysPotency sensitive to structural modifications; effective at low micromolar concentrations.
Neurological DisordersVarious modelsServes as an intermediate in drug formulations targeting pain relief.

Research Findings

Recent studies have highlighted the versatility of (3S,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid in various applications:

  • Pharmaceutical Development : As an intermediate, it plays a role in synthesizing drugs aimed at neurological conditions .
  • Receptor Studies : Its antagonistic properties against RXFP3 receptors suggest its potential use in managing stress-related disorders .
  • Analytical Chemistry : Utilized as a standard in drug testing and quality control processes .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR for structural confirmation, focusing on diagnostic signals (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, fluorophenyl aromatic protons).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for purity assessment.
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (C₁₈H₁₈FNO₂, calculated 317.33 g/mol) .

How to resolve contradictions in spectroscopic data between synthesis batches?

Advanced
Discrepancies may arise from stereoisomeric impurities or solvent residues. Cross-validate with:

  • 2D NMR (COSY, NOESY) : To confirm spatial proximity of protons and rule out diastereomers.
  • X-ray crystallography : Definitive stereochemical assignment via crystal structure analysis.
  • Chiral HPLC : Quantify EE using a Chiralpak® IA column (hexane:IPA = 90:10, 1 mL/min) .

What strategies exist for modifying the compound to enhance biological activity?

Q. Advanced

  • Substituent optimization : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., 4-CF₃) to modulate receptor binding.
  • Scaffold hybridization : Integrate pyridine or oxazole moieties (as in ) to improve metabolic stability.
  • Prodrug design : Esterify the carboxylic acid to enhance bioavailability .

How to determine enantiomeric excess post-synthesis?

Basic
Use chiral HPLC with a cellulose-based column (e.g., Chiralcel® OD-H, 250 × 4.6 mm). Mobile phase: hexane:ethanol (80:20), flow rate 1.0 mL/min. Compare retention times with racemic standards. EE >98% is achievable with optimized synthetic protocols .

What computational methods support derivative design for improved pharmacokinetics?

Q. Advanced

  • Molecular docking : Screen against target receptors (e.g., dopamine D₂) using AutoDock Vina.
  • QSAR models : Corrogate substituent effects on logP and solubility.
  • DFT calculations : Predict stability of intermediates (e.g., aziridinium ion transition states) to guide synthetic optimization .

What are common impurities and their mitigation strategies?

Q. Basic

  • Diastereomers : Arise from incomplete stereochemical control. Mitigate via low-temperature cyclization.
  • Residual solvents : Remove via vacuum drying or trituration with non-polar solvents.
  • Byproducts : Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane gradient) .

How to elucidate reaction mechanisms for key synthetic steps?

Q. Advanced

  • Kinetic isotope effects : Replace H₂O with D₂O to probe proton transfer steps.
  • Intermediate trapping : Use in situ IR to monitor aziridinium ion formation.
  • DFT studies : Map energy profiles for chlorination and cyclization steps to identify rate-limiting stages .

How do fluorinated substituents impact physicochemical properties?

Advanced
The 4-fluorophenyl group enhances lipid solubility (logP +0.5 vs. phenyl) and metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also strengthens hydrogen bonding with target receptors, as seen in SAR studies of analogous antipsychotics .

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